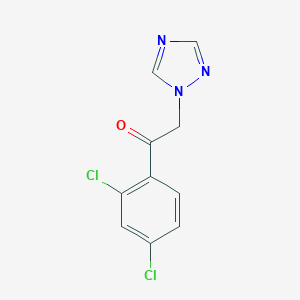

![molecular formula C7H4F2N2O B165148 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 1221793-66-3](/img/structure/B165148.png)

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

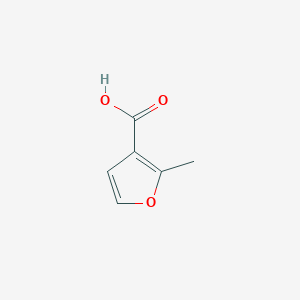

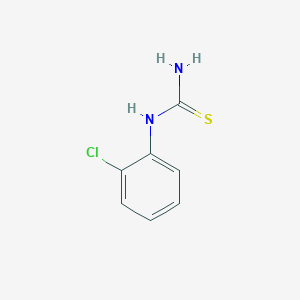

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C7H4F2N2O. It has a molecular weight of 170.12 . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .

Molecular Structure Analysis

The molecular structure of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) .Physical And Chemical Properties Analysis

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 170.12 .Wissenschaftliche Forschungsanwendungen

Non-Linear Optical Materials

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one derivatives have shown potential as non-linear optical (NLO) materials. Studies demonstrate that such molecules, due to their significant molecular hyperpolarizabilities, could be promising candidates for various NLO devices. This is primarily attributed to their intramolecular charge transfer excited state, which enhances their NLO responses (Manikandan, Perumal, & Jayamoorthy, 2019).

Antibacterial and Antitubercular Agents

Certain derivatives of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one have been synthesized and evaluated for their antibacterial and antitubercular activities. These compounds have demonstrated promising effects against bacterial strains like Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).

Ratiometric Fluorescent Sensor

A ratiometric fluorescent sensor based on a simple benzimidazole platform, including 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one derivatives, has been developed for selective recognition of Al3+ ions. This sensor operates through a charge transfer mechanism and can detect Al3+ ions without interference from other biologically and environmentally relevant cations (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).

Tubulin Polymerization Inhibitors

In the field of cancer research, 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized and shown significant antiproliferative activity on human cancer cell lines. These derivatives act as tubulin polymerization inhibitors, effectively inhibiting microtubule assembly formation, thus indicating their potential as therapeutic agents in cancer treatment (Mullagiri et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a variety of proteins and enzymes . They are often used as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to have a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Benzimidazole derivatives are known to have a multitude of pharmacological activities, suggesting that the compound may have a variety of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one. For instance, the synthesis of benzimidazole derivatives can be performed under solvent-free conditions , which suggests that the compound’s synthesis and possibly its action could be influenced by environmental conditions.

Eigenschaften

IUPAC Name |

4,6-difluoro-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUDQMPZFGJEFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633304 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

1221793-66-3 |

Source

|

| Record name | 4,6-Difluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)

![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)

![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)